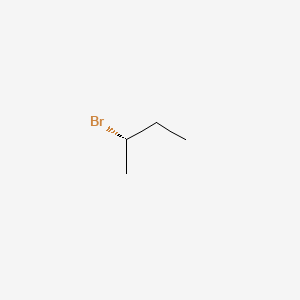

(S)-2-Bromobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSXAPQYNGXVBF-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481749 | |

| Record name | UNII-2AL1MZU0XA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5787-32-6 | |

| Record name | 2-Bromobutane, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-2AL1MZU0XA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMOBUTANE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AL1MZU0XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of (S)-2-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromobutane, an important chiral secondary alkyl halide, serves as a critical building block and intermediate in a variety of organic syntheses.[1] Its defined stereochemistry makes it particularly valuable in the development of enantiomerically pure pharmaceuticals and other complex chiral molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and visual representations of its chemical behavior.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its handling, application in reactions, and purification.

General and Physical Properties

| Property | Value |

| Molecular Formula | C4H9Br[2][3][4] |

| Molecular Weight | 137.02 g/mol [4] |

| CAS Number | 5787-32-6[2][3][4] |

| Appearance | Colorless to pale-yellow liquid[5][6][7][8] |

| Odor | Pleasant odor[5][6][7][8] |

| Boiling Point | 90.7 ± 8.0 °C at 760 mmHg[3][9] |

| Melting Point | -112 °C[9][10] |

| Density | 1.255 - 1.3 ± 0.1 g/cm³ at 20-25 °C[1][3][7][11][12][13][14] |

| Refractive Index (n20/D) | 1.436 - 1.437[1][3][10][13] |

| Specific Optical Rotation ([α]D20) | +23.1°[15][16] |

| Flash Point | 21 °C (69.8 °F)[3][5][8][10][11][14] |

| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, and chloroform.[5][8][11][17] |

| Vapor Pressure | 62.9 ± 0.2 mmHg at 25°C[3] |

Chemical Structure and Stereochemistry

This compound is a chiral molecule, existing as one of two enantiomers. The "S" designation refers to the sinister (left-handed) configuration at the stereocenter (the second carbon atom) according to the Cahn-Ingold-Prelog priority rules.

Caption: Stereochemical representation of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-bromobutane (B33332) exhibits characteristic absorption bands that are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~2845 - 2975 | C-H stretching |

| ~1270 - 1470 | C-H bending/deformation |

| ~550 - 650 | C-Br stretching |

Data sourced from Doc Brown's Advanced Organic Chemistry Revision Notes.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-bromobutane shows four distinct signals corresponding to the different chemical environments of the hydrogen atoms.[19] The integrated signal ratio is 3:1:2:3.[19]

¹³C NMR: The carbon-13 NMR spectrum of 2-bromobutane displays four resonance signals, indicating four unique carbon environments.[20]

Mass Spectrometry

The mass spectrum of 2-bromobutane shows a characteristic pair of molecular ion peaks at m/z 136 and 138, with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[20] The base peak is typically observed at m/z 57, corresponding to the loss of the bromine atom to form a sec-butyl cation.[20]

Chemical Reactivity and Experimental Protocols

This compound undergoes several key reactions typical of secondary alkyl halides, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution (SN2) Reaction

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry.[21] For example, the reaction of this compound with a hydroxide (B78521) ion yields (R)-2-butanol.[21]

Caption: SN2 reaction pathway of this compound.

Experimental Protocol: Synthesis of 1-Bromobutane (B133212) via an SN2 Reaction (Adapted for 2-Bromobutane)

This protocol is adapted from the synthesis of 1-bromobutane from 1-butanol (B46404) and can be modified for the synthesis of 2-bromobutane from 2-butanol.[22][23][24][25][26][27]

-

Reaction Setup: In a round-bottom flask, combine 2-butanol, sodium bromide, and water.[23][25][27]

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid.[23][27]

-

Reflux: Heat the mixture to reflux for a specified period (e.g., 1 hour) to allow the reaction to proceed to completion.[25][27]

-

Distillation: After reflux, distill the product from the reaction mixture.[23][27]

-

Workup: Wash the distillate with water, followed by a wash with a sodium bicarbonate or sodium hydroxide solution to neutralize any remaining acid, and a final wash with water.[27]

-

Drying and Final Distillation: Dry the crude product with a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate) and perform a final distillation to obtain the purified 2-bromobutane.[23][27]

Elimination (E2) Reaction

When this compound is treated with a strong, non-nucleophilic base, it can undergo an E2 elimination reaction to form alkenes.[28] The major product is typically the more substituted and stable alkene, in this case, 2-butene, with the trans isomer being favored over the cis isomer.[29]

Caption: E2 elimination pathways of 2-Bromobutane.

Experimental Protocol: Elimination Reaction of 2-Bromobutane

This is a general procedure for an E2 elimination.

-

Reaction Setup: Dissolve 2-bromobutane in a suitable solvent, such as ethanol.

-

Base Addition: Add a strong base, such as sodium ethoxide in ethanol.

-

Heating: Heat the reaction mixture to promote the elimination reaction.

-

Product Analysis: The resulting alkene products can be identified and quantified using techniques such as gas chromatography (GC).

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis of an alkyl bromide from an alcohol, such as the preparation of 2-bromobutane, involves several key steps.

Caption: General workflow for the synthesis and purification of 2-Bromobutane.

Conclusion

This compound is a versatile chiral reagent with well-defined physical and chemical properties. A thorough understanding of its characteristics, including its reactivity in nucleophilic substitution and elimination reactions, is essential for its effective use in research and development, particularly in the synthesis of stereochemically complex target molecules. The experimental protocols and data presented in this guide provide a solid foundation for professionals working with this important chemical compound.

References

- 1. 2-Bromobutane - Wikipedia [en.wikipedia.org]

- 2. This compound|lookchem [lookchem.com]

- 3. [S,(+)]-2-Bromobutane | CAS#:5787-32-6 | Chemsrc [chemsrc.com]

- 4. 2-Bromobutane, (S)- | C4H9Br | CID 12236140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 2-Bromobutane | 78-76-2 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 2-Bromobutane | CAS#:78-76-2 | Chemsrc [chemsrc.com]

- 10. thomassci.com [thomassci.com]

- 11. 2-Bromobutane [chembk.com]

- 12. 78-76-2 CAS MSDS (2-Bromobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 2-ブロモブタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2-BROMOBUTANE – Palchem [palchem.com]

- 15. brainly.com [brainly.com]

- 16. Given that observed rotation for this compound is +23.1degrees and th.. [askfilo.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. vernier.com [vernier.com]

- 27. web.alfredstate.edu [web.alfredstate.edu]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-2-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-bromobutane is a chiral molecule fundamental to the study of stereochemistry and stereoselective reactions. Its well-defined stereocenter makes it an excellent model for illustrating concepts such as absolute configuration, optical activity, and the mechanisms of nucleophilic substitution. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including the determination of its absolute configuration using the Cahn-Ingold-Prelog (CIP) rules, its chiroptical properties, and detailed experimental protocols for its stereoselective synthesis and analysis.

Introduction to the Chirality of 2-Bromobutane (B33332)

2-Bromobutane possesses a single stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a bromine atom, a hydrogen atom, a methyl group, and an ethyl group.[1][2] This tetrahedral arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (R)-2-bromobutane.[1][2] These enantiomers exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[3]

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of each enantiomer is unambiguously assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning Priorities to Substituents

The four substituents attached to the chiral center of 2-bromobutane are prioritized based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

-

-Br (Bromine, Z=35) - Priority 1

-

-CH₂CH₃ (Ethyl group, the first carbon Z=6) - Priority 2

-

-CH₃ (Methyl group, the carbon Z=6) - Priority 3

-

-H (Hydrogen, Z=1) - Priority 4

When there is a tie in atomic number, as with the ethyl and methyl groups, the atoms at the next position in the chain are compared until a point of difference is found. The ethyl group's second carbon gives it priority over the methyl group.

Determining the (S) Configuration

To determine the configuration, the molecule is oriented so that the lowest priority substituent (in this case, hydrogen) is pointing away from the viewer. The direction of the remaining substituents, from highest to lowest priority (1 → 2 → 3), is then observed. If the direction is counter-clockwise, the configuration is designated as (S) (from the Latin sinister, meaning left). If the direction is clockwise, it is (R) (from the Latin rectus, meaning right).

Quantitative Chiroptical Data

The defining characteristic of enantiomers is their equal but opposite rotation of plane-polarized light. The specific rotation, [α], is a standardized measure of this optical activity. For the enantiomers of 2-bromobutane, the specific rotation values are well-established.

| Enantiomer | Specific Rotation ([α]D²⁰) | Optical Purity (Enantiomeric Excess) of Pure Sample |

| This compound | +23.1° | 100% |

| (R)-2-Bromobutane | -23.1° | 100% |

| Racemic Mixture (50:50) | 0° | 0% |

The enantiomeric excess (ee) or optical purity of a mixture can be calculated from its observed specific rotation:

ee (%) = ([α]observed / [α]pure) x 100

For instance, a mixture of 2-bromobutane with a specific rotation of +18.4° would have an enantiomeric excess of 79.7% in favor of the (S)-enantiomer.[4]

Experimental Protocols

Stereoselective Synthesis of this compound via SN2 Reaction

The synthesis of enantiomerically enriched this compound is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction starting from an enantiomerically pure precursor, such as (R)-2-butanol. The SN2 mechanism proceeds with a backside attack by the nucleophile, resulting in a complete inversion of the stereochemical configuration at the chiral center.[5][6] The use of phosphorus tribromide (PBr₃) is a common and effective method that minimizes carbocation rearrangements.[5][6][7]

Reaction: (R)-2-butanol + PBr₃ → this compound

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place enantiomerically pure (R)-2-butanol.

-

Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The molar ratio of alcohol to PBr₃ should be approximately 3:1.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir for an additional 1-2 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice in a beaker. Transfer the mixture to a separatory funnel. The 2-bromobutane will form an insoluble layer.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, a cold, dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous calcium chloride (CaCl₂).

-

Purification: Filter to remove the drying agent and purify the resulting this compound by fractional distillation.

Determination of Optical Rotation by Polarimetry

The optical purity of the synthesized this compound can be determined by measuring its optical rotation using a polarimeter.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the synthesized 2-bromobutane of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).

-

Polarimeter Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up.

-

Blank Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the pure solvent and take a blank reading. This value should be zeroed.

-

Sample Measurement: Rinse and fill the cell with the prepared solution of 2-bromobutane. Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and record the observed optical rotation (α).

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:

[α] = α / (c × l)

-

Determination of Enantiomeric Excess: Compare the calculated specific rotation to the literature value for pure this compound (+23.1°) to determine the enantiomeric excess of the synthesized product.

Conclusion

The stereochemistry of this compound is a cornerstone of organic chemistry education and research. Its absolute configuration is defined by the Cahn-Ingold-Prelog priority rules, and its chirality is experimentally verified by its positive specific rotation. The stereospecific synthesis of this compound from (R)-2-butanol via an SN2 reaction provides a practical and illustrative example of stereochemical inversion. The detailed protocols provided herein offer a robust framework for the synthesis, purification, and stereochemical analysis of this important chiral molecule, which is invaluable for applications in stereoselective synthesis and mechanistic studies within drug development and materials science.

References

- 1. echemi.com [echemi.com]

- 2. organic chemistry - Is 2-bromobutane chiral? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chegg.com [chegg.com]

- 4. uvm.edu [uvm.edu]

- 5. Phosphorus_tribromide [chemeurope.com]

- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Synthesis of Enantiomerically Pure (S)-2-Bromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereospecific synthesis of enantiomerically pure (S)-2-bromobutane, a critical chiral building block in the development of pharmaceuticals and other fine chemicals. The primary and most effective method involves the nucleophilic substitution (SN2) reaction of enantiomerically pure (R)-2-butanol with a brominating agent, which proceeds with a complete inversion of stereochemistry.

Core Synthesis Strategy: SN2 Reaction of (R)-2-Butanol

The synthesis of this compound from (R)-2-butanol is a classic example of a stereospecific SN2 reaction. In this reaction, a suitable brominating agent, such as phosphorus tribromide (PBr₃), is employed to convert the hydroxyl group of the alcohol into a good leaving group, which is subsequently displaced by a bromide ion. The backside attack of the nucleophilic bromide ion on the chiral carbon atom results in an inversion of the stereochemical configuration, yielding the desired (S)-enantiomer with high enantiomeric purity.

The reaction with phosphorus tribromide is particularly effective for primary and secondary alcohols and is known to minimize carbocation rearrangements, which can be a concern with other methods like using hydrobromic acid.[1]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound from (R)-2-butanol via an SN2 reaction with phosphorus tribromide. The values are representative of typical outcomes for this type of reaction.

| Parameter | Value | Notes |

| Starting Material | (R)-2-Butanol | High enantiomeric purity of the starting material is crucial for the enantiomeric purity of the product. |

| Reagent | Phosphorus Tribromide (PBr₃) | Typically used in a slight excess to ensure complete conversion of the alcohol. |

| Theoretical Yield | Varies with scale | Calculated based on the molar quantity of the limiting reagent, which is typically (R)-2-butanol. |

| Typical Actual Yield | 75-85% | This is an estimated range and can be influenced by reaction conditions and purification efficiency. |

| Enantiomeric Excess (ee) | >98% | The SN2 mechanism inherently leads to a high degree of stereochemical inversion, resulting in a product with high enantiomeric purity.[2] |

| Boiling Point of Product | 91-92 °C | The final product should be purified by distillation to achieve high chemical purity. |

Experimental Protocol: Synthesis of this compound from (R)-2-Butanol using PBr₃

This protocol details the procedure for the synthesis of this compound from (R)-2-butanol.

Materials and Equipment:

-

(R)-2-Butanol (enantiomerically pure)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place enantiomerically pure (R)-2-butanol (1.0 equivalent) dissolved in anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel to the stirred solution of (R)-2-butanol over a period of 30-45 minutes. Maintain the temperature of the reaction mixture at 0-5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice in a beaker. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

-

Purification: Remove the solvent (diethyl ether) by rotary evaporation. Purify the crude this compound by fractional distillation. Collect the fraction boiling at 91-92 °C.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the SN2 reaction and the logical workflow of the experimental procedure.

References

Spectroscopic Data Analysis of (S)-2-Bromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-2-bromobutane. The document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes tabulated data for easy reference and a description of the experimental protocols typically employed to acquire such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity within the molecule. The spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments.

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.09 | Sextet | 1H | CH-Br |

| b | ~1.83 | Multiplet | 2H | CH₂ |

| c | ~1.70 | Doublet | 3H | CH₃ (adjacent to CH-Br) |

| d | ~1.03 | Triplet | 3H | CH₃ (terminal) |

Experimental Protocol: ¹H NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[1] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard, with its proton signal defined as 0.0 ppm.[1] The sample is then placed in an NMR tube and inserted into the NMR spectrometer. The data is acquired using a high-frequency radio pulse, and the resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[2]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Since this compound has four carbon atoms in different chemical environments, its ¹³C NMR spectrum is expected to display four distinct signals.[3]

Table 2: ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~53.4 | CH-Br |

| 2 | ~34.3 | CH₂ |

| 3 | ~26.1 | CH₃ (adjacent to CH-Br) |

| 4 | ~12.2 | CH₃ (terminal) |

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, using a deuterated solvent like CDCl₃ and TMS as the internal standard.[3] Due to the low natural abundance of the ¹³C isotope (about 1.1%), a larger number of scans and a more concentrated sample may be required to obtain a spectrum with a good signal-to-noise ratio.[4] Broadband proton decoupling is commonly employed to simplify the spectrum by removing the carbon-proton couplings, resulting in a spectrum where each unique carbon atom appears as a single line.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds.

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2845-2975 | C-H stretching | Alkane (CH, CH₂, CH₃)[5] |

| ~1270-1470 | C-H bending | Alkane (CH, CH₂, CH₃)[5] |

| ~550-650 | C-Br stretching | Alkyl bromide[5][6] |

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically obtained using a neat liquid film.[5] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in the sample holder of the IR spectrometer. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly on an ATR crystal. The instrument then passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 136, 138 | Molecular ion peaks ([M]⁺ and [M+2]⁺) due to the presence of ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio.[7] |

| 57 | Base peak, corresponding to the loss of the bromine atom, forming a secondary butyl cation ([C₄H₉]⁺).[7] |

| 107, 109 | Loss of an ethyl group ([C₂H₅]•).[7] |

| 41 | [C₃H₅]⁺ fragment.[7] |

| 29 | [C₂H₅]⁺ fragment.[7] |

| 27 | [C₂H₃]⁺ fragment.[7] |

Experimental Protocol: Mass Spectrometry

For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. In the ion source, the molecules are ionized, commonly by electron impact (EI). The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Chirality and Optical Activity of 2-Bromobutane Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of chirality and optical activity as exemplified by the enantiomers of 2-bromobutane (B33332). It provides a comprehensive overview of their stereochemistry, physical properties, and the experimental methodologies used for their analysis and separation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and stereoselective synthesis.

Introduction to the Chirality of 2-Bromobutane

2-Bromobutane is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2).[1] This carbon is bonded to four different substituents: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[1] This asymmetry means that 2-bromobutane can exist as two non-superimposable mirror images, known as enantiomers.[1] These enantiomers are designated as (R)-2-bromobutane and (S)-2-bromobutane based on the Cahn-Ingold-Prelog priority rules.

The spatial arrangement of the substituents around the chiral center is the only structural difference between the (R) and (S) enantiomers. While they share the same physical properties in an achiral environment, such as boiling point and density, they exhibit distinct behavior when interacting with other chiral entities or with plane-polarized light. This latter property, known as optical activity, is a defining characteristic of chiral molecules.

Physical and Optical Properties

The enantiomers of 2-bromobutane are optically active, meaning they rotate the plane of plane-polarized light.[1] One enantiomer rotates the light in a clockwise direction (dextrorotatory, denoted by (+)), while the other rotates it in a counter-clockwise direction (levorotatory, denoted by (-)) to an equal extent. A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.

Quantitative Data Summary

The following tables summarize the key physical and optical properties of the 2-bromobutane enantiomers. There are some discrepancies in the literature regarding the specific rotation values. The more frequently cited value of ±23.1° is presented here, with the alternative value also noted.

| Property | (R)-(-)-2-Bromobutane | (S)-(+)-2-Bromobutane | Racemic (±)-2-Bromobutane |

| Molecular Formula | C₄H₉Br | C₄H₉Br | C₄H₉Br |

| Molar Mass ( g/mol ) | 137.02 | 137.02 | 137.02 |

| Boiling Point (°C) | 91 | 91 | 91 |

| Density (g/mL at 25°C) | 1.255 | 1.255 | 1.255 |

| Refractive Index (n20/D) | 1.437 | 1.437 | 1.437 |

| Specific Rotation [α]D²⁰ | -23.1°[2][3] | +23.1°[2][4][5][6] | 0° |

| Alternative Specific Rotation | -112.00°[5][7][8] | +112.00°[5][7] | 0° |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, analysis, and separation of 2-bromobutane enantiomers.

Synthesis of Enantiomerically Enriched 2-Bromobutane

Enantiomerically enriched 2-bromobutane can be synthesized from the corresponding enantiomer of 2-butanol (B46777) via a nucleophilic substitution reaction. The reaction with hydrogen bromide proceeds with an inversion of configuration at the stereocenter.

Objective: To synthesize (R)-2-bromobutane from (S)-2-butanol.

Materials:

-

(S)-2-butanol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine (S)-2-butanol and 48% hydrobromic acid.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.

-

Add a few boiling chips and set up the apparatus for reflux. Heat the mixture under reflux for 2-3 hours.

-

After reflux, allow the mixture to cool. A layer of crude 2-bromobutane will separate.

-

Arrange the apparatus for simple distillation and distill the mixture until no more oily droplets of 2-bromobutane are collected.

-

Transfer the distillate to a separatory funnel and wash successively with water, concentrated hydrochloric acid (to remove any unreacted alcohol), water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.

-

Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.

-

Filter the drying agent and purify the (R)-2-bromobutane by distillation, collecting the fraction boiling around 91°C.

Measurement of Optical Activity (Polarimetry)

Polarimetry is used to measure the angle of rotation of plane-polarized light caused by an optically active substance.

Objective: To determine the specific rotation of an enantiomerically enriched sample of 2-bromobutane.

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm length)

-

Sodium lamp (D-line, 589 nm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Prepare the Sample Solution: Accurately weigh a sample of the purified 2-bromobutane and dissolve it in a suitable achiral solvent (e.g., ethanol) in a volumetric flask to a known concentration (c, in g/mL).

-

Calibrate the Polarimeter: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument by adjusting the analyzer until the light intensity is at a minimum (or maximum, depending on the instrument).

-

Measure the Observed Rotation: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed angle of rotation (α).

-

Calculate the Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Resolution of Racemic 2-Bromobutane

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Chiral gas chromatography is a modern and effective method for this purpose.

Objective: To separate the enantiomers of racemic 2-bromobutane using chiral gas chromatography.

Instrumentation and Conditions:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Chiral Stationary Phase Column: A column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative or a supramolecular uracil (B121893) structure, is essential for enantiomeric separation.[4]

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Optimized for the volatility of 2-bromobutane (e.g., 150-200°C).

-

Oven Temperature Program: An isothermal or temperature-programmed method is developed to achieve baseline separation of the enantiomers. For example, an isothermal separation might be achieved at a temperature between 45-75°C.[4]

Procedure:

-

Sample Preparation: Prepare a dilute solution of racemic 2-bromobutane in a volatile, achiral solvent (e.g., hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

-

Detection and Analysis: The separated enantiomers are detected by the FID, and the resulting chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers. The area under each peak is proportional to the concentration of that enantiomer in the mixture.

Visualizations

The following diagrams illustrate key concepts and workflows related to the chirality and optical activity of 2-bromobutane.

Conclusion

The study of 2-bromobutane provides a clear and fundamental example of stereoisomerism and its consequences. The existence of enantiomers with distinct optical activities underscores the importance of stereochemistry in chemical and pharmaceutical sciences. The experimental protocols outlined in this guide for synthesis, analysis, and resolution are foundational techniques in modern organic chemistry. A thorough understanding of these principles and methods is critical for the development of stereochemically pure compounds, which is often a regulatory and efficacy requirement in the pharmaceutical industry.

References

- 1. 2-Bromobutane is optically active but 1-Bromobutane is optically inac - askIITians [askiitians.com]

- 2. homework.study.com [homework.study.com]

- 3. Solved The specific rotation of (R)-2-bromobutane is -23.1. | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. The specific rotation of optically pure ( R ) - 2-bromobutane is - 112.00.. [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. testbook.com [testbook.com]

An In-depth Technical Guide to the Cahn-Ingold-Prelog Priority Rules for 2-Bromobutane

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the Cahn-Ingold-Prelog (CIP) priority rules, a cornerstone of stereochemistry for the unambiguous assignment of absolute configurations. Using 2-bromobutane (B33332) as a model chiral compound, we will dissect the systematic application of these rules, present relevant data in a structured format, and provide a logical workflow for determining stereochemical descriptors.

Introduction to Stereoisomerism and the CIP System

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1][2] The ability to unequivocally describe these unique 3D arrangements is critical in fields such as pharmacology and materials science, where different enantiomers of a chiral molecule can exhibit vastly different biological activities or physical properties.

The Cahn-Ingold-Prelog (CIP) system was established to assign a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each chiral center, thereby providing a complete and unambiguous name for a specific stereoisomer.[3][4][5] This guide will use 2-bromobutane to illustrate the application of these foundational rules.

The Cahn-Ingold-Prelog (CIP) Sequence Rules

The assignment of priorities to the groups attached to a stereocenter is governed by a set of hierarchical rules. The analysis begins at the atoms directly bonded to the chiral center and proceeds outward until a distinction can be made.

-

Rule 1: Priority by Atomic Number. The primary determinant of priority is the atomic number of the atom directly attached to the chiral center.[4][6] An atom with a higher atomic number receives a higher priority.

-

Rule 2: First Point of Difference. If two or more atoms directly attached to the stereocenter are identical, the priority is determined by proceeding along the substituent chains until a "first point of difference" is reached.[7] The chain that first connects to an atom with a higher atomic number receives the higher priority.

-

Rule 3: Multiple Bonds. Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded "phantom" atoms. For instance, a C=O group is treated as a carbon bonded to two oxygen atoms.[3][8]

-

Rule 4: Isotopes. If atoms are isotopes of the same element, the isotope with the higher atomic mass is assigned the higher priority.[4][9]

Application of CIP Rules to 2-Bromobutane

The systematic application of the CIP rules to 2-bromobutane follows a precise, multi-step process.

The chiral center (or stereocenter) in 2-bromobutane is the carbon atom at the second position (C2), as it is bonded to four different substituents.[10][11]

The four distinct groups attached to the C2 stereocenter are:

-

Bromine atom (-Br)

-

Ethyl group (-CH₂CH₃)

-

Methyl group (-CH₃)

-

Hydrogen atom (-H)

Priorities are assigned based on the CIP sequence rules.

3.3.1 Initial Prioritization using Rule 1

We first compare the atomic numbers of the atoms directly bonded to the C2 chiral center. This quantitative data is summarized in Table 1.

Table 1: Priority Assignment Based on Atomic Number of Directly Attached Atoms

| Substituent | Atom Directly Attached to Chiral Center | Atomic Number (Z) | Initial Priority |

|---|---|---|---|

| -Br | Bromine (Br) | 35 | 1 (Highest) |

| -CH₂CH₃ | Carbon (C) | 6 | Tie |

| -CH₃ | Carbon (C) | 6 | Tie |

| -H | Hydrogen (H) | 1 | 4 (Lowest) |

Based on Rule 1, the bromine atom receives the highest priority (1), and the hydrogen atom receives the lowest priority (4).[7] A tie exists between the ethyl and methyl groups, as both are attached via a carbon atom.

3.3.2 Resolving the Tie using Rule 2

To resolve the tie between the ethyl and methyl groups, we apply the "first point of difference" rule. We move to the next atoms along each chain and compare them in descending order of atomic number. This analysis is detailed in Table 2.

Table 2: "First Point of Difference" Analysis for Ethyl vs. Methyl Group

| Substituent Chain | Atoms Bonded to the First Carbon | Comparison | Priority |

|---|---|---|---|

| Ethyl (-CH₂CH₃) | (C, H, H) | C > H | 2 (Higher) |

| Methyl (-CH₃) | (H, H, H) | | 3 (Lower) |

The ethyl group's first carbon is bonded to another carbon and two hydrogens. The methyl group's carbon is bonded only to three hydrogens. Comparing the highest atomic number atom at this first point of difference (Carbon vs. Hydrogen), the ethyl group is assigned the higher priority.[12]

Final Priority Assignment for 2-Bromobutane:

-

Priority 1: -Br

-

Priority 2: -CH₂CH₃

-

Priority 3: -CH₃

-

Priority 4: -H

Experimental Protocol: Determination of Absolute Configuration (R/S)

This section details the logical protocol for assigning the R or S descriptor to the chiral center of 2-bromobutane once priorities have been established.

-

Molecular Orientation: Orient the molecule in three-dimensional space such that the substituent with the lowest priority (Priority 4, -H) is pointing away from the observer.[3][13] This is often represented with a dashed wedge in 2D diagrams.

-

Priority Traversal: Observe the arrangement of the remaining three substituents (Priorities 1, 2, and 3).

-

Path Determination: Trace a path from the highest priority group (1) to the second-highest (2), and then to the third-highest (3).

-

Configuration Assignment:

Visualizations

The following diagrams illustrate the logical workflow and application of the CIP rules to 2-bromobutane.

Caption: Logical workflow for applying CIP rules to 2-bromobutane.

Caption: Priority assignment for this compound.

References

- 1. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Video | Study.com [study.com]

- 2. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 3. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CIP rules 2013 [ursula.chem.yale.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. sarthaks.com [sarthaks.com]

- 12. hyperconjugation.com [hyperconjugation.com]

- 13. Assign the absolute configuration of (-)-2 -bromobutane, depicted in Tabl.. [askfilo.com]

- 14. psiberg.com [psiberg.com]

An In-Depth Technical Guide to the SN2 Reaction Mechanism with (S)-2-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the bimolecular nucleophilic substitution (SN2) reaction, utilizing the stereospecific transformation of (S)-2-bromobutane into (R)-2-butanol as a central case study. We will delve into the core principles of the SN2 mechanism, including its kinetics, stereochemistry, and the factors influencing its rate, supported by quantitative data and detailed experimental protocols.

Core Concepts of the SN2 Reaction

The SN2 reaction is a fundamental concept in organic chemistry, representing a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1] The designation "SN2" signifies a S ubstitution, N ucleophilic, bi molecular reaction, indicating that the rate-determining step involves the collision of two species: the substrate and the nucleophile.[1][2]

The Mechanism: A Concerted Process

The hallmark of the SN2 mechanism is its single-step nature, proceeding through a trigonal bipyramidal transition state without the formation of any intermediates.[3] In the case of this compound reacting with a hydroxide (B78521) ion (OH⁻), the nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the leaving group. This "backside attack" is a critical feature of the mechanism.[1][3]

As the nucleophile approaches and begins to form a new carbon-oxygen bond, the carbon-bromine bond simultaneously begins to break.[1] In the transition state, the carbon atom is momentarily pentacoordinate, with the incoming nucleophile and the departing leaving group partially bonded.[3] The three non-reacting substituents (in this case, a hydrogen atom, a methyl group, and an ethyl group) lie in a plane perpendicular to the axis of the incoming and outgoing groups.

Kinetics: A Second-Order Rate Law

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3][4] This relationship is described by a second-order rate equation:

Rate = k[Substrate][Nucleophile]

Where:

-

Rate is the reaction rate.

-

k is the rate constant, a proportionality constant that is specific to the reaction and its conditions (e.g., temperature, solvent).

-

[Substrate] is the concentration of the alkyl halide (e.g., this compound).

-

[Nucleophile] is the concentration of the nucleophile (e.g., OH⁻).

This second-order kinetic behavior is a direct consequence of the bimolecular nature of the rate-determining step.[1]

Stereochemistry: Inversion of Configuration

A defining characteristic of the SN2 reaction is the inversion of stereochemistry at the chiral center, often referred to as a Walden inversion.[5] This is a direct result of the backside attack by the nucleophile. As the nucleophile approaches from the side opposite the leaving group, the other three substituents on the carbon atom are pushed to the other side, much like an umbrella turning inside out in the wind.[1]

For the reaction of this compound with a nucleophile, this inversion of configuration leads to the formation of a product with the (R) configuration.[6] For instance, the reaction with hydroxide yields (R)-2-butanol. This stereospecificity is a powerful tool in organic synthesis, allowing for precise control over the stereochemistry of products.

Quantitative Data Presentation

The rate of an SN2 reaction is highly sensitive to the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. Below are tables summarizing relative reactivity data.

| Alkyl Halide | Substrate Type | Relative Rate (with I⁻ in Acetone) |

| Methyl Bromide | Methyl | ~1200 |

| 1-Bromobutane | Primary | ~40 |

| 2-Bromobutane | Secondary | 1 |

| 2-Bromo-2-methylpropane | Tertiary | Negligible |

Table 1: Relative reactivity of various alkyl bromides in an SN2 reaction with iodide in acetone (B3395972). The rates are relative to 2-bromobutane. This data illustrates the significant impact of steric hindrance on the reaction rate.[4]

| Nucleophile | Relative Rate |

| H₂O | 1 |

| CH₃COO⁻ | 500 |

| NH₃ | 20,000 |

| Cl⁻ | 23,500 |

| Br⁻ | 316,000 |

| OH⁻ | 630,000 |

| CH₃O⁻ | 630,000 |

| I⁻ | 1,995,000 |

| CN⁻ | 5,010,000 |

| HS⁻ | 25,100,000 |

Table 2: Relative reactivity of various nucleophiles in SN2 reactions. This table highlights the wide range of nucleophilic strengths.[4]

Experimental Protocols

Synthesis of (R)-2-Butanol from this compound

This protocol outlines the synthesis of (R)-2-butanol via the SN2 reaction of this compound with sodium hydroxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water (distilled or deionized)

-

Diethyl ether (anhydrous)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of sodium hydroxide in water to create an aqueous solution.

-

Addition of Substrate: Add this compound to the sodium hydroxide solution.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude (R)-2-butanol by distillation. Collect the fraction corresponding to the boiling point of 2-butanol (B46777) (99-100 °C).

-

Characterization: Characterize the final product by obtaining its infrared (IR) spectrum, nuclear magnetic resonance (NMR) spectrum, and measuring its optical rotation using a polarimeter to confirm the (R) configuration.

Kinetic Study of the SN2 Reaction of this compound using Polarimetry

This protocol describes a method for determining the rate constant of the SN2 reaction between this compound and a nucleophile (e.g., iodide in acetone) by monitoring the change in optical rotation over time.

Materials:

-

This compound of known enantiomeric excess

-

Sodium iodide (NaI)

-

Acetone (spectroscopic grade)

-

Thermostatted polarimeter

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Preparation of Solutions: Prepare stock solutions of this compound and sodium iodide in acetone of known concentrations.

-

Temperature Equilibration: Allow the stock solutions and the polarimeter cell to equilibrate to the desired reaction temperature in a thermostatted water bath.

-

Initiation of Reaction: Pipette the required volumes of the this compound and sodium iodide solutions into a volumetric flask, mix thoroughly, and quickly transfer a portion of the solution to the polarimeter cell. Start the stopwatch immediately upon mixing.

-

Data Collection: Measure the optical rotation of the reaction mixture at regular time intervals. The optical rotation will change over time as the dextrorotatory this compound is converted to the levorotatory (R)-2-iodobutane.

-

Data Analysis: The reaction follows pseudo-first-order kinetics if the concentration of the nucleophile is in large excess. The observed rate constant (k_obs) can be determined by plotting ln[(α_t - α_∞)/(α_₀ - α_∞)] versus time, where α_t is the optical rotation at time t, α_₀ is the initial optical rotation, and α_∞ is the optical rotation at the completion of the reaction. The slope of this plot will be -k_obs.

-

Determination of the Second-Order Rate Constant: The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant using the equation: k = k_obs / [Nucleophile].

Visualizations

Caption: SN2 reaction mechanism of this compound with hydroxide.

Caption: Experimental workflow for the synthesis of (R)-2-butanol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ocw.uci.edu [ocw.uci.edu]

- 5. webassign.net [webassign.net]

- 6. Solved Treatment of (S)-2-bromo-butane with sodium hydroxide | Chegg.com [chegg.com]

The Enantiomer in Focus: A Technical Guide to (S)-2-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-2-Bromobutane, a chiral alkyl halide of significant interest in synthetic organic chemistry and drug development. This document details its commercial availability, key suppliers, and physico-chemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and chiral analysis, empowering researchers with the practical knowledge required for its effective utilization.

Commercial Availability and Supplier Specifications

This compound is commercially available from a range of specialty chemical suppliers. While purity levels are generally high, the enantiomeric excess (e.e.) can vary between suppliers and batches. It is crucial for researchers to consult the certificate of analysis (CoA) for specific lot information. The following tables summarize publicly available data from various suppliers.

Table 1: Major Suppliers of this compound

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers a range of chiral compounds and analytical standards. |

| Thermo Fisher Scientific | --INVALID-LINK-- | Provides this compound under the Acros Organics and Alfa Aesar brands. |

| TCI Chemicals | --INVALID-LINK-- | A well-established supplier of research chemicals, including chiral reagents. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Supplies a variety of biochemicals and fine chemicals for research.[1] |

| Chem-Impex | --INVALID-LINK-- | Specializes in chiral building blocks and intermediates for the pharmaceutical industry.[2] |

| LookChem | --INVALID-LINK-- | An online platform connecting buyers with various chemical manufacturers and suppliers. |

Table 2: Technical Specifications of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₉Br | General Chemical Knowledge |

| Molecular Weight | 137.02 g/mol | General Chemical Knowledge |

| CAS Number | 5787-32-6 | LookChem |

| Appearance | Colorless liquid | Sigma-Aldrich[3] |

| Boiling Point | 91 °C (lit.) | Sigma-Aldrich[3] |

| Density | 1.255 g/mL at 25 °C (lit.) | Sigma-Aldrich[3] |

| Refractive Index (n20/D) | 1.437 (lit.) | Sigma-Aldrich[3] |

| Purity (typical) | ≥98% (GC) | Chem-Impex, Fisher Scientific[2][4] |

| Specific Optical Rotation | [α]²⁰/D +23.1° (neat) | University of Calgary |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from (S)-2-Butanol

The stereospecific synthesis of this compound is most commonly achieved through the reaction of (S)-2-Butanol with a brominating agent that proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry. Phosphorus tribromide (PBr₃) is a suitable reagent for this transformation.

Materials:

-

(S)-2-Butanol (high enantiomeric purity)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, place (S)-2-Butanol (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture in an ice bath and slowly quench the excess PBr₃ by the careful addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude (R)-2-Bromobutane (due to inversion of stereochemistry) is then purified by fractional distillation. The fraction boiling at approximately 91 °C should be collected.

Purification by Fractional Distillation

Fractional distillation is a critical step to obtain high-purity this compound and to remove any unreacted starting material, byproducts, or residual solvent.[5]

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask along with a few boiling chips.

-

Slowly heat the distillation flask.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-bromobutane (B33332) (approximately 91 °C).[6]

-

Discard any initial forerun that distills at a lower temperature and any residue remaining in the distillation flask after the main fraction has been collected.

Chiral Analysis by Gas Chromatography (GC)

The enantiomeric excess of the synthesized this compound must be determined to confirm the stereochemical outcome of the reaction. This is typically achieved using gas chromatography with a chiral stationary phase.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral GC Column: A column with a chiral stationary phase capable of separating the enantiomers of 2-bromobutane is required. An Astec® CHIRALDEX™ G-TA Capillary GC Column (30 m x 0.25 mm, df 0.12 μm) is a suitable option.[7]

-

Injector Temperature: 250 °C.[7]

-

Detector Temperature: 250 °C.[7]

-

Oven Temperature Program: An example program is to hold at 30 °C for 3 minutes, then ramp at 5 °C/min to 70 °C.[7]

-

Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane), with a high split ratio (e.g., 80:1).[7]

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile solvent.

-

Inject the sample into the GC.

-

Record the chromatogram. The two enantiomers should appear as two separate peaks.

-

Identify the peaks corresponding to the (S) and (R) enantiomers by comparing the retention times with those of authentic standards, if available.

-

Calculate the enantiomeric excess (e.e.) using the following formula:

-

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Synthesis and Purification Workflow for (R)-2-Bromobutane.

Caption: Chiral GC Analysis Workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-ブロモブタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromobutane, 98% | Fisher Scientific [fishersci.ca]

- 5. US4990222A - Process for the purification of thermolabile compounds by distillation - Google Patents [patents.google.com]

- 6. modychem.co [modychem.co]

- 7. Sigma-Aldrich [sigmaaldrich.com]

- 8. agilent.com [agilent.com]

(S)-2-Bromobutane: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (S)-2-Bromobutane. The following sections detail the chemical and physical properties, safety protocols, emergency procedures, and disposal guidelines to ensure the safe and compliant use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, an optically active halogenated hydrocarbon, is a versatile reagent in organic synthesis.[1] A clear, colorless liquid with a characteristic pleasant odor, it is important to understand its physical and chemical properties to ensure safe handling.[2]

| Property | Value | Reference |

| Molecular Formula | C₄H₉Br | [3] |

| Molecular Weight | 137.02 g/mol | [3][4] |

| Appearance | Colorless to pale-yellow liquid | [2] |

| Odor | Pleasant odor | [2] |

| Boiling Point | 91 °C (196 °F) | [1] |

| Melting Point | -112 °C (-170 °F) | [1] |

| Flash Point | 21 °C (70 °F) | [5] |

| Density | 1.255 g/mL at 25 °C | [5] |

| Solubility in Water | Insoluble | [2][5] |

| Solubility in Organic Solvents | Soluble in alcohol, acetone (B3395972), and ether. Miscible with acetone and benzene. | [5][6] |

| Vapor Pressure | 70 hPa at 20 °C | [5][7] |

| Specific Rotation [α]D | +23.1° (20 °C) | [8] |

Safety and Hazard Information

This compound is a flammable liquid and should be handled with appropriate caution.[6] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[9]

| Hazard Statement | GHS Classification |

| H225 | Highly flammable liquid and vapour[4][6][7] |

| H314 | Causes severe skin burns and eye damage[4] |

| H336 | May cause drowsiness or dizziness[6] |

| H412 | Harmful to aquatic life with long lasting effects[4] |

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles and a face shield.[10] |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®).[7] |

| Skin and Body Protection | A flame-retardant lab coat and appropriate chemical-resistant apron.[10] |

| Respiratory Protection | Use in a well-ventilated area or with a certified respirator.[11] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Workflow

Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12] It is incompatible with strong oxidizing agents and strong bases.[6]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

Emergency Response Protocol

First Aid Measures:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[13]

-

After skin contact: Get medical aid if irritation develops or persists. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13]

-

After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[13]

-

After swallowing: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[13]

Fire Fighting Measures:

-

Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[13] Water may be ineffective.[13] Vapors are heavier than air and may travel to a source of ignition and flash back.[14]

Experimental Protocols

General Reaction Quenching Protocol

For reactions involving this compound, a careful quenching procedure is necessary to neutralize any unreacted starting material and reactive intermediates.

-

Cool the reaction mixture: Place the reaction vessel in an ice bath to lower the temperature and reduce the reaction rate.

-

Slow addition of quenching agent: Slowly add a suitable quenching agent. For unreacted this compound, a weak acid solution (e.g., dilute HCl) can be used to neutralize any basic reagents, followed by an aqueous wash.[6]

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and solvent removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Disposal

This compound is a halogenated hydrocarbon and must be disposed of as hazardous waste. Do not dispose of it down the drain.[14]

Disposal Workflow

Disposal Protocol:

-

Segregate Waste: Collect waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[14]

-

Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[7]

-

Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[14]

-

Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste disposal.[14]

Reactivity

This compound is a secondary alkyl halide and can undergo both SN1 and SN2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions.[1] The reaction pathway is dependent on the nucleophile/base, solvent, and temperature.

-

SN2 Reactions: With strong, non-bulky nucleophiles, this compound will undergo an SN2 reaction, leading to an inversion of stereochemistry at the chiral center, forming an (R) product.[1][12]

-

SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, an SN1 reaction can occur, leading to a racemic mixture of (R)- and (S)- products.[10]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) for this chemical and your institution's specific safety protocols before use.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nipissingu.ca [nipissingu.ca]

- 3. Given that observed rotation for this compound is +23.1degrees and th.. [askfilo.com]

- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. campusoperations.temple.edu [campusoperations.temple.edu]

- 8. brainly.com [brainly.com]

- 9. 2-Bromobutane, (S)- | C4H9Br | CID 12236140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. homework.study.com [homework.study.com]

- 11. Solved: Given that (S) -2 -bromobutane has a specific rotation of +23.1° , and (R) -2 -bromobutane [Math] [gauthmath.com]

- 12. When this compound undergoes \mathrm { SN } _ { 2 } reaction with \ma.. [askfilo.com]

- 13. homework.study.com [homework.study.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for (S)-2-Bromobutane as a Chiral Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Bromobutane is a valuable chiral building block in organic synthesis, prized for its ability to introduce a stereocenter with a defined configuration. As a secondary alkyl halide, it readily participates in stereospecific reactions, most notably bimolecular nucleophilic substitution (SN2) reactions. These reactions proceed with a predictable inversion of stereochemistry, allowing for the synthesis of a wide range of chiral molecules with the opposite (R) configuration at the C2 position. This property is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its stereochemistry.

The bromine atom in this compound serves as an excellent leaving group, facilitating reactions with a variety of nucleophiles. However, its secondary nature also means that elimination reactions (E2) can be a competing pathway, particularly in the presence of strong, sterically hindered bases. Careful selection of the nucleophile, solvent, and reaction temperature is therefore crucial to maximize the yield of the desired substitution product and minimize the formation of alkene byproducts.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chiral intermediates.

Applications in Chiral Synthesis

This compound is a versatile precursor for the synthesis of various chiral compounds, including:

-

Chiral Alcohols, Ethers, and Thiols: Reaction with hydroxide, alkoxides (e.g., methoxide (B1231860), ethoxide), or thiolates provides access to the corresponding (R)-2-butanol, (R)-2-alkoxybutanes, and (R)-2-alkylthiobutanes.

-

Chiral Amines: The synthesis of chiral amines is a critical step in the development of many pharmaceuticals. This compound can be converted to (R)-2-azidobutane via substitution with sodium azide (B81097), followed by reduction to yield (R)-2-aminobutane.[1] This enantiomerically enriched amine is a key precursor for various bioactive molecules.

-

Pharmaceutical Intermediates: Chiral amines derived from this compound are building blocks for more complex drug molecules. For instance, (S)-2-aminobutanol, a derivative of (S)-2-aminobutane, is a key intermediate in the synthesis of the anti-tuberculosis drug (S,S)-Ethambutol.

The primary advantage of using this compound lies in the high stereochemical control offered by the SN2 reaction mechanism. The backside attack of the nucleophile on the carbon atom bearing the bromine atom leads to a predictable and clean inversion of the stereocenter.[2]

Reaction Mechanisms: SN2 vs. E2 Competition